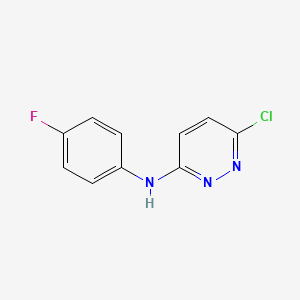![molecular formula C11H12N2O2 B1417304 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol CAS No. 1152531-66-2](/img/structure/B1417304.png)
4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol
Übersicht
Beschreibung
“4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol” is a chemical compound with the CAS Number: 1152531-66-2 . It has a molecular weight of 204.23 . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for “4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol” is 1S/C11H12N2O2/c1-13-7-9 (6-12-13)8-15-11-4-2-10 (14)3-5-11/h2-7,14H,8H2,1H3 . This indicates that the compound contains 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol” is a powder that is stored at room temperature . It has a molecular weight of 204.23 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Scientific Field:
Biochemistry and Pharmacology
4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol
exhibits antioxidant properties, making it relevant in the field of biochemistry and pharmacology. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells.
Experimental Procedure:
Researchers typically evaluate antioxidant activity using various methods, such as:
Results:
Studies have reported that 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol effectively scavenges free radicals, indicating its potential as an antioxidant .
Medicinal Chemistry
Scientific Field:
Drug Discovery and Development
Summary:
The compound’s structure suggests it could serve as a scaffold for designing novel drugs. Researchers explore its derivatives for various therapeutic applications.
Experimental Procedure:
Results:
Several derivatives exhibit promising activities, including antibacterial, antifungal, and anti-inflammatory effects .
Kinase Inhibitors
Scientific Field:
Cancer Research
Summary:
Some derivatives of 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol act as kinase inhibitors, potentially targeting cancer-related pathways.
Experimental Procedure:
Results:
Certain derivatives selectively inhibit kinases associated with cancer, offering potential as targeted therapies .
Apoptosis Induction
Scientific Field:
Cell Biology
Summary:
A specific derivative of 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol induces apoptosis in breast cancer cells.
Experimental Procedure:
Results:
The derivative induces apoptosis in breast cancer cells and inhibits colony formation in a concentration-dependent manner .
Radioprotectants
Scientific Field:
Radiation Biology
Summary:
Derivatives of 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol are investigated for their potential as radioprotectants.
Experimental Procedure:
Results:
Certain derivatives exhibit radioprotective properties, potentially mitigating radiation-induced damage .
Enzyme Inhibition
Scientific Field:
Enzymology
Summary:
Researchers explore derivatives of 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol as enzyme inhibitors.
Experimental Procedure:
Results:
Some derivatives show promising enzyme inhibition profiles, suggesting applications in enzyme-targeted therapies .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-7-9(6-12-13)8-15-11-4-2-10(14)3-5-11/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMIWDNWERIOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





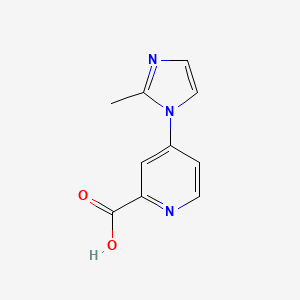
![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)
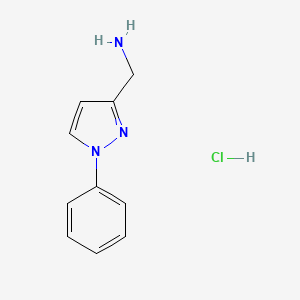
![4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1417229.png)
![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)
![2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1417234.png)
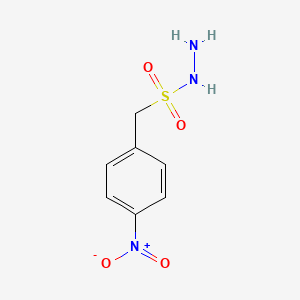
![2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1417236.png)
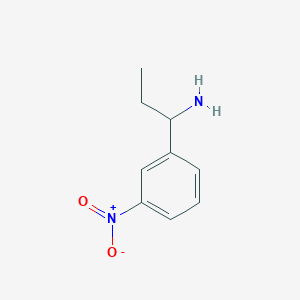
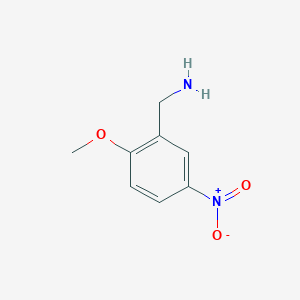
amine](/img/structure/B1417242.png)
